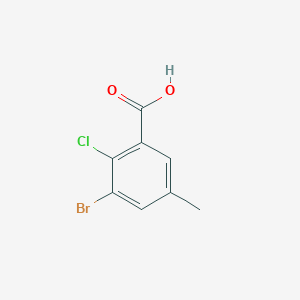

3-Bromo-2-chloro-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBCWHSPJLLRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287653 | |

| Record name | 3-Bromo-2-chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-78-0 | |

| Record name | 3-Bromo-2-chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154257-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Retrosynthetic Disconnection Strategies for 3-Bromo-2-chloro-5-methylbenzoic acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned, primarily involving the cleavage of carbon-halogen (C-Br, C-Cl) and carbon-carbon (Aryl-COOH) bonds.

Strategy 1: Disconnection of C-Br and C-Cl bonds This approach involves the sequential introduction of the halogen atoms onto a 5-methylbenzoic acid precursor. The primary challenge lies in controlling the regioselectivity of the halogenation steps due to the competing directing effects of the carboxyl and methyl groups.

Strategy 2: Disconnection of the Aryl-COOH bond This strategy starts with a pre-halogenated toluene (B28343) derivative, 1-bromo-2-chloro-4-methylbenzene. The carboxylic acid group is then introduced in the final step, typically via ortho-metalation followed by carboxylation with carbon dioxide. The success of this route depends on the selective metalation at the position ortho to the chloro substituent.

Strategy 3: Functional Group Interconversion via Sandmeyer Reaction A powerful strategy involves the use of an amino-substituted precursor. For instance, starting from an appropriately substituted aminomethylbenzoic acid, a diazonium salt can be formed and subsequently converted to a halide using copper(I) salts. This allows for the precise installation of one of the halogen atoms, with the other being introduced through a separate halogenation reaction.

These strategies are summarized in the table below.

| Strategy | Key Disconnection | Precursor Molecule(s) | Key Transformation(s) |

| 1 | C-Br, C-Cl | 3-Methylbenzoic acid | Regioselective Chlorination & Bromination |

| 2 | Aryl-COOH | 1-Bromo-2-chloro-4-methylbenzene | Ortho-metalation & Carboxylation |

| 3 | C-Br or C-Cl | 2-Amino-5-methylbenzoic acid | Diazotization & Sandmeyer Reaction, Halogenation |

Classical and Contemporary Halogenation Approaches

The introduction of bromine and chlorine atoms onto the aromatic ring is a cornerstone of the synthesis of this compound. Various methods, from classical electrophilic substitution to modern directed reactions, can be employed.

The direct halogenation of a methylbenzoic acid precursor, such as 3-methylbenzoic acid (m-toluic acid), requires careful consideration of the directing effects of the substituents. wikipedia.org The carboxylic acid group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing.

In m-toluic acid, the positions ortho to the methyl group are C2 and C4, and the para position is C6. The positions meta to the carboxyl group are C3 (substituted with methyl) and C5. The confluence of these directing effects makes the C5 position a likely candidate for electrophilic substitution. Subsequent halogenation at the C2 position, ortho to the activating methyl group and the existing carboxyl group, would then be required.

The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity. nih.gov For instance, a patent describes the nuclear chlorination of 4-methylbenzoic acid chloride using chlorine gas and a ferric(III) chloride catalyst, yielding primarily the 3-chloro-4-methyl derivative. stackexchange.com This highlights the feasibility of selective halogenation on toluic acid systems. Another patent details a method for preparing 2-amino-3-methyl-5-chlorobenzoic acid by chlorinating 2-amino-3-methylbenzoic acid, demonstrating a route to chlorinated methylbenzoic acids. google.com

Table of Common Halogenating Reagents:

| Reagent | Halogen Introduced | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Cl₂ / FeCl₃ | Chlorine | Lewis acid catalyst | Can be highly regioselective depending on substrate. stackexchange.com |

| N-Chlorosuccinimide (NCS) | Chlorine | Acid catalyst or radical initiator | Milder alternative to Cl₂, useful for sensitive substrates. |

| Br₂ / FeBr₃ | Bromine | Lewis acid catalyst | Standard method for aromatic bromination. |

The Sandmeyer reaction is a versatile method for introducing halides onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) catalyst. wikipedia.orgopenochem.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in Discovered by Traugott Sandmeyer in 1884, this reaction allows for transformations that are often complementary to electrophilic aromatic substitution. wikipedia.orglscollege.ac.in

A synthetic route to this compound could begin with the nitration of 3-methylbenzoic acid, followed by reduction of the nitro group to an amine. The position of nitration is crucial and dictated by the directing groups. The resulting aminomethylbenzoic acid can then undergo a Sandmeyer reaction to introduce either the bromine or chlorine atom. For example, diazotization of an amino precursor with sodium nitrite in an acidic medium, followed by treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), would yield the corresponding chloro or bromo derivative. wikipedia.org The second halogen would then be introduced in a subsequent step. A study on the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid successfully utilized a Sandmeyer reaction to introduce a chloro group, demonstrating the utility of this approach for complex benzoic acids. thieme-connect.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. The resulting aryl-organometallic species can then be trapped with an electrophile.

The carboxylic acid group itself can serve as an effective director for ortho-lithiation. organic-chemistry.orgacs.org This allows for the introduction of substituents at the C2 and C6 positions of a benzoic acid. For the synthesis of the target molecule, one could envision starting with 3-bromo-5-methylbenzoic acid. Treatment with a strong base like s-BuLi/TMEDA could selectively deprotonate the C2 position, directed by the carboxylate. organic-chemistry.org Quenching the resulting dianion with a suitable electrophilic chlorine source (e.g., N-chlorosuccinimide) would install the chloro substituent at the desired position.

Alternatively, a route starting from 1-bromo-2-chloro-4-methylbenzene could involve lithiation followed by carboxylation. However, achieving regioselective lithiation at the C6 position would be challenging due to the electronic effects of the existing halogens.

Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity while minimizing waste. Transition-metal-catalyzed C-H functionalization has emerged as a particularly powerful tool.

Catalytic C-H activation strategies provide a direct and atom-economical way to form C-halogen bonds. acs.org For benzoic acid derivatives, the carboxyl group can act as an internal directing group, guiding a transition metal catalyst to selectively functionalize an ortho C-H bond. nih.govresearchgate.net

Palladium and ruthenium catalysts are commonly employed for this purpose. bl.uk For instance, a Pd(II)-catalyzed C-H halogenation using inexpensive N-halosuccinimides (NXS) as the halogen source has been developed. nih.gov The development of specific bifunctional ligands can overcome previous limitations, making the technology more practical for scalable synthesis. nih.gov This methodology could be applied to a precursor like 3-bromo-5-methylbenzoic acid to introduce the chlorine atom regioselectively at the C-2 position. Similarly, iridium-based catalysts have been studied for C-H bond functionalization of benzoic acid, although their application in direct halogenation is less common. acs.org

While modification of the methyl group, for example through radical-initiated benzylic bromination, is a known transformation for toluic acids, it represents a less direct pathway to the target nuclear-halogenated product. google.comgoogle.com The primary focus of catalytic strategies for this target molecule remains the direct and selective functionalization of the aromatic C-H bonds.

Cross-Coupling Methodologies in Aryl Halide Synthesis and Functionalization

The synthesis and functionalization of aryl halides such as this compound are significantly advanced by transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the aromatic ring. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, have become a robust and versatile methodology in medicinal and process chemistry for the functionalization of key precursors. nih.gov

For a molecule like this compound, which contains two distinct halogen atoms (bromine and chlorine), cross-coupling reactions offer a pathway for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited, with the C-Br bond typically being more reactive in palladium-catalyzed couplings. This allows for sequential reactions where the bromine is substituted first, followed by a second coupling at the chlorine position under more forcing conditions if desired.

Key cross-coupling reactions applicable to the functionalization of this aryl halide include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. nih.gov This would allow for the introduction of alkyl, alkenyl, or other aryl groups at the bromine or chlorine position. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the aryl halide with an amine. nih.gov It is a critical transformation in medicinal chemistry for synthesizing aromatic amines, which are common motifs in pharmaceutical compounds. nih.gov

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, providing a route to more complex molecular scaffolds.

Decarboxylative Cross-Coupling: In some synthetic strategies, carboxylic acids themselves can be used as coupling partners through decarboxylation. nih.govacs.org This allows for the formation of new C-C bonds by replacing the carboxylic acid group with another fragment, though this is more relevant for modifying the carboxyl group rather than the halide positions.

The strategic application of these cross-coupling reactions allows for the late-stage diversification of the this compound core, enabling the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Process Optimization and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scalability assessment. The primary goals are to enhance reaction efficiency, ensure product purity, reduce costs, and develop a safe and environmentally sustainable process.

Reaction Condition Screening and Yield Enhancement

A common industrial route for the synthesis of substituted benzoic acids is the liquid-phase oxidation of the corresponding substituted toluene. google.comwikipedia.orgresearchgate.net In the case of this compound, the starting material would be 3-bromo-2-chloro-5-methyltoluene. This process is typically catalyzed by transition metal salts, such as those containing cobalt or manganese. google.comwikipedia.org

Yield enhancement involves systematically screening various reaction parameters to identify the optimal conditions. Key parameters include:

Catalyst System: The choice of metal salt (e.g., cobalt acetate, manganese naphthenate) and the presence of promoters (e.g., bromides) can significantly impact conversion and selectivity. google.com

Solvent: Solvents like acetic acid or aromatic halogenated hydrocarbons are often used. google.com The solvent affects reactant solubility and reaction temperature.

Temperature and Pressure: Oxidation reactions are typically run at elevated temperatures (e.g., 110-165°C) and pressures to ensure a sufficient reaction rate. google.comresearchgate.net

Oxidant: While various oxidizing agents can be used, industrial processes favor molecular oxygen (from air) due to its low cost and environmental friendliness. google.comscispace.com

The following interactive table illustrates a hypothetical screening process for the oxidation of 3-bromo-2-chloro-5-methyltoluene.

| Experiment | Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1 | Co(OAc)₂ (0.5) | Acetic Acid | 120 | 1.0 | 6 | 75 |

| 2 | Co(OAc)₂ (1.0) | Acetic Acid | 120 | 1.0 | 6 | 82 |

| 3 | Co(OAc)₂/NaBr (0.5/0.2) | Acetic Acid | 120 | 1.0 | 4 | 91 |

| 4 | Mn(OAc)₂ (0.5) | Acetic Acid | 140 | 1.5 | 4 | 85 |

| 5 | Co(OAc)₂/NaBr (0.5/0.2) | Chlorobenzene | 140 | 1.5 | 4 | 88 |

| 6 | Co(OAc)₂/NaBr (0.5/0.2) | Acetic Acid | 140 | 1.5 | 3 | 94 |

This data is illustrative and based on typical optimization studies for similar compounds.

Impurity Profiling and Purity Improvement Strategies

During the synthesis of this compound, several impurities can form, affecting the final product's quality. Control of these impurities is a major concern in pharmaceutical intermediate manufacturing.

Potential impurities may include:

Regioisomers (Positional Isomers): If the synthesis involves electrophilic aromatic substitution (e.g., bromination or chlorination of a toluene derivative), isomers with different halogen substitution patterns can be formed. google.com For example, 4-bromo-2-chloro-5-methylbenzoic acid could be a potential impurity.

Incomplete Reaction Products: Unreacted starting material (3-bromo-2-chloro-5-methyltoluene) or intermediate oxidation products (e.g., the corresponding benzyl (B1604629) alcohol or benzaldehyde) may be present.

Over-oxidation or Side-reaction Products: Harsh oxidation conditions could lead to decarboxylation or the formation of other byproducts.

Residual Solvents and Catalysts: Trace amounts of the reaction solvent and metal catalyst may remain in the crude product.

Purity improvement strategies focus on removing these impurities effectively.

Recrystallization: This is a primary method for purifying solid organic compounds. wikipedia.org The choice of solvent is critical; an ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvents for benzoic acid derivatives include water, acetic acid, and various organic solvents. wikipedia.org

Washing: Washing the crude product with aqueous solutions can remove acidic or basic impurities. For instance, an acidic wash can remove residual metal catalysts, while a basic wash could convert the benzoic acid to its salt, allowing for extraction and separation from neutral organic impurities.

Chromatography: While less common for large-scale industrial production due to cost, column chromatography can be used for high-purity applications or to isolate and identify unknown impurities during process development.

The table below outlines a strategy for managing potential impurities.

| Impurity Type | Potential Source | Control & Removal Strategy |

| Regioisomers | Aromatic substitution steps | Optimize reaction regioselectivity; remove via fractional crystallization. |

| Unreacted Starting Material | Incomplete oxidation | Drive reaction to completion; remove via recrystallization or extraction. |

| Intermediate Products | Incomplete oxidation | Optimize reaction time and oxidant concentration; remove via recrystallization. |

| Residual Catalyst | Catalyst carryover | Aqueous acid wash of the crude product. |

| Residual Solvent | Final isolation step | Drying under vacuum at an appropriate temperature. |

Industrial Feasibility and Process Intensification

The industrial feasibility of producing this compound depends on factors such as raw material cost, process safety, waste generation, and scalability. A successful industrial process must be both economically viable and environmentally sustainable. thieme-connect.com

Key Feasibility Considerations:

Raw Material Availability: The starting materials, such as a suitably substituted toluene, should be readily and cheaply available. thieme-connect.comgoogle.com

Safety: The use of high pressures, flammable organic solvents, and corrosive reagents requires robust engineering controls and safety protocols to mitigate risks.

Environmental Impact: Minimizing waste is crucial. Processes that use air as the oxidant and allow for solvent recycling are preferred. scispace.comgoogle.com Treatment of waste streams to remove hazardous materials is a necessary part of the process.

Process Intensification: To improve efficiency and safety, modern chemical manufacturing is moving towards process intensification. For the production of this compound, this could involve:

Continuous Flow Synthesis: Instead of large batch reactors, using continuous flow reactors can offer better control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and more consistent product quality. scispace.com Continuous operations can also reduce the risk associated with handling large volumes of hazardous materials at any given time. scispace.com

Catalyst Optimization: Developing more active and robust catalysts can reduce the required reaction temperature and pressure, leading to energy savings and potentially higher selectivity, which simplifies purification.

By focusing on these areas, a scalable, cost-effective, and safe manufacturing process for this compound can be developed to meet industrial demands.

Investigative Chemical Reactivity and Mechanistic Pathways of 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 3-Bromo-2-chloro-5-methylbenzoic acid

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Kinetics and Equilibria

The conversion of this compound to its corresponding esters and amides is a fundamental process in organic synthesis. These reactions typically proceed via nucleophilic acyl substitution. The reactivity of the carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms enhances the electrophilicity of the carboxyl carbon, thereby facilitating nucleophilic attack.

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation: The direct reaction of this compound with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive acyl derivative, such as an acyl chloride or an activated ester, which then readily reacts with an amine. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate amide bond formation.

Table 1: Representative Conditions for Esterification and Amidation

| Reaction | Reagents | Catalyst/Coupling Agent | Solvent | General Conditions |

| Esterification | Methanol (B129727) | Sulfuric Acid | Methanol | Reflux |

| Amidation | Ammonia | Thionyl Chloride (for acyl chloride formation) | Toluene (B28343) | Room temperature to reflux |

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for aromatic carboxylic acids unless specific structural features are present that stabilize the resulting carbanion intermediate. For this compound, the presence of electron-withdrawing halogens does not significantly promote decarboxylation under normal conditions. Thermal decarboxylation would necessitate very high temperatures. However, specialized methods, such as the Barton decarboxylation, which proceeds via a radical mechanism, could be employed.

Aromatic Substitution Reactions of this compound

The halogen and methyl substituents on the benzene (B151609) ring direct the course of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The benzene ring of this compound is substituted with two halogen atoms, which are potential sites for nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the carboxylic acid group and the halogens themselves are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack will depend on the reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, which might influence which halogen is preferentially displaced.

Table 2: Factors Influencing SNAr Reactivity

| Factor | Influence on Reactivity |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. |

| Leaving Group Ability | The stability of the departing halide ion (I > Br > Cl > F) influences the rate of substitution. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt. |

Electrophilic Aromatic Substitution Reactivity and Regioselectivity Considerations

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group. The methyl group is an activating, ortho-para directing group. The halogens (bromo and chloro) are deactivating but ortho-para directing groups.

Reactivity of the Methyl Group in this compound

The methyl group attached to the aromatic ring can also undergo chemical transformations. A common reaction of benzylic methyl groups is oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid group. msu.edu This would result in the formation of 3-Bromo-2-chloro-benzene-1,5-dicarboxylic acid.

Another potential reaction is free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a benzylic halide, which is a versatile intermediate for further functionalization.

Benzylic Functionalization Reactions (e.g., radical halogenation, oxidation)

The methyl group of this compound is susceptible to functionalization through radical pathways, a characteristic reaction of benzylic positions due to the resonance stabilization of the resulting benzylic radical.

Radical Halogenation:

Benzylic bromination, a common radical halogenation, is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light. This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position. beilstein-journals.orgepo.org The reaction proceeds via a free-radical chain mechanism. beilstein-journals.org The electron-withdrawing groups on the aromatic ring of this compound would likely decrease the rate of reaction compared to toluene, but the benzylic position remains the most reactive site for radical substitution. The expected product would be 3-Bromo-5-(bromomethyl)-2-chlorobenzoic acid.

A patent for the preparation of 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester from the corresponding 3-methyl compound using radical-initiated bromination in carbon tetrachloride has been described, indicating the feasibility of such transformations on similarly substituted benzene rings. google.com

Table 1: Representative Conditions for Benzylic Bromination

| Reagents | Initiator | Solvent | Temperature | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) | Reflux | 3-Bromo-5-(bromomethyl)-2-chlorobenzoic acid |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Benzene | Reflux | 3-Bromo-5-(bromomethyl)-2-chlorobenzoic acid |

| Bromine (Br2) | UV light | Carbon Tetrachloride (CCl4) | Room Temperature to Reflux | 3-Bromo-5-(bromomethyl)-2-chlorobenzoic acid |

This table represents typical conditions for benzylic bromination based on general literature for substituted toluenes and is a projection for this compound.

Oxidation:

The benzylic methyl group can be oxidized to various oxidation states, most commonly to a carboxylic acid, forming 3-Bromo-2-chloro-5-carboxybenzoic acid (a dicarboxylic acid). Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. masterorganicchemistry.com The reaction typically requires heating. masterorganicchemistry.com The oxidation of benzyl (B1604629) chlorides and bromides to benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst has also been reported as an environmentally safer method. organic-chemistry.org

Furthermore, catalytic oxidation using molecular oxygen in the presence of transition metal catalysts, such as cobalt or manganese salts, offers another pathway for the oxidation of substituted toluenes to their corresponding benzoic acids. researchgate.netorganic-chemistry.org

Table 2: Representative Conditions for Benzylic Oxidation

| Oxidizing Agent | Catalyst (if applicable) | Solvent | Conditions | Product |

|---|---|---|---|---|

| Potassium Permanganate (KMnO4) | None | Water, Pyridine | Reflux | 3-Bromo-2-chloro-5-carboxybenzoic acid |

| Chromic Acid (H2CrO4) | None | Acetone, Water | Heat | 3-Bromo-2-chloro-5-carboxybenzoic acid |

| Molecular Oxygen (O2) | Co(OAc)2/NaBr | Acetic Acid | Heat, Pressure | 3-Bromo-2-chloro-5-carboxybenzoic acid |

| Hydrogen Peroxide (H2O2) | Na2WO4 | Water (Phase Transfer Catalyst) | Heat | 3-Bromo-2-chloro-5-carboxybenzoic acid (from the corresponding benzyl halide) |

This table illustrates general conditions for the oxidation of benzylic methyl groups on substituted aromatics and projects the likely outcome for this compound.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

For benzylic bromination, kinetic studies on similar substrates have shown that the reaction proceeds via a radical chain mechanism. masterorganicchemistry.com The initiation step involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. This is the rate-determining step and leads to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the product and regenerate a bromine radical, propagating the chain. beilstein-journals.org

Spectroscopic methods such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect the presence of the intermediate benzylic radical, providing direct evidence for the radical mechanism. Kinetic studies would likely show a dependence on the concentration of the substrate and the initiator.

Role of Catalyst Systems in Promoting Specific Reaction Pathways

In the context of benzylic oxidation, catalyst systems are crucial for promoting specific pathways, especially when using molecular oxygen as the oxidant. Transition metal catalysts, such as those based on cobalt, manganese, or copper, are commonly employed. researchgate.netorganic-chemistry.org

These catalysts function by facilitating the formation of radical species from the hydrocarbon and oxygen. The general mechanism involves the metal catalyst in a higher oxidation state abstracting a hydrogen atom from the benzylic position to form a benzylic radical and the metal in a reduced oxidation state. This benzylic radical can then react with molecular oxygen to form a peroxy radical, which can undergo a series of reactions to ultimately yield the carboxylic acid. The reduced metal catalyst is re-oxidized by peroxides or other species in the reaction mixture, allowing the catalytic cycle to continue.

For instance, the Co(OAc)₂/NaBr system is widely used for the aerobic oxidation of toluenes. The cobalt salt acts as the primary catalyst, while the bromide co-catalyst plays a crucial role in facilitating the hydrogen atom abstraction from the benzylic position. researchgate.net

Derivatization and Advanced Structural Modification of 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Synthesis and Characterization of Ester and Amide Derivatives of 3-Bromo-2-chloro-5-methylbenzoic acid

The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives through standard organic synthesis protocols. These derivatizations are fundamental for creating libraries of compounds for various research applications and for protecting the carboxylic acid group during subsequent transformations at the halogen sites.

Esterification: The synthesis of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with the alcohol. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol in the presence of a base.

Amidation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. Direct coupling can be achieved at high temperatures but often requires the use of coupling agents to proceed efficiently at room temperature. acs.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields. acs.org Similar to esterification, conversion to the acyl chloride provides a highly reactive intermediate for amidation.

The characterization of these newly synthesized esters and amides relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the incorporation of the alcohol or amine moiety, while Infrared (IR) spectroscopy can identify the characteristic carbonyl stretching frequencies of the ester or amide functional groups. Mass spectrometry (MS) is employed to confirm the molecular weight of the final products.

| Derivative Type | Reagents | General Reaction Conditions |

|---|---|---|

| Methyl Ester | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | Reflux |

| Ethyl Ester | Ethanol (C₂H₅OH), Thionyl Chloride (SOCl₂), then Pyridine | Room Temperature |

| N-propyl Amide | Propylamine, EDC, HOBt | Room Temperature, Inert Atmosphere |

| N,N-diethyl Amide | Diethylamine, Oxalyl Chloride, then Triethylamine | 0°C to Room Temperature |

Introduction of Diverse Functional Groups via Cross-Coupling at Halogen Sites

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up avenues for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) is the key to achieving selectivity.

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.casemanticscholar.orgyoutube.com By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is often possible to selectively react at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.net A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. This would selectively replace the bromine atom with the aryl group from the boronic acid.

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups onto the aromatic ring, again with a preference for the C-Br position under controlled conditions.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This allows for the introduction of alkynyl moieties, which are valuable synthetic intermediates.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. It provides a powerful method for synthesizing arylamines. By using a suitable palladium catalyst and ligand system, one could selectively couple an amine at the C-3 position.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Styrene derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Aryl Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOtBu | Arylamine |

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for forming C-O, C-S, and C-N bonds. researchgate.net While often requiring higher reaction temperatures than their palladium-catalyzed counterparts, modern ligand systems have improved their efficiency and scope. nih.gov Similar to palladium catalysis, these reactions can be tuned to favor substitution at the more reactive C-Br bond. For example, a copper-catalyzed reaction with a phenol could be used to synthesize a diaryl ether selectively at the C-3 position.

Design and Synthesis of Poly-substituted Aromatic Architectures from this compound

The true synthetic power of this compound lies in the ability to perform sequential, site-selective cross-coupling reactions. libretexts.orgpressbooks.pubyoutube.comlibretexts.org This allows for the rational design and synthesis of highly substituted, complex aromatic structures. A typical strategy would involve:

Protection/Derivatization: The carboxylic acid is often first converted to an ester to prevent interference with the coupling catalysts.

First Coupling at C-Br: A palladium-catalyzed reaction (e.g., Suzuki) is performed under conditions mild enough to leave the C-Cl bond untouched. This introduces the first new substituent at the 3-position.

Second Coupling at C-Cl: The remaining C-Cl bond can then be functionalized using a second, typically more forcing, cross-coupling reaction. This might require a different catalyst system or higher temperatures to activate the less reactive C-Cl bond.

Deprotection: Finally, the ester group is hydrolyzed back to the carboxylic acid, if desired.

This stepwise approach allows for the controlled introduction of three different substituents (in addition to the methyl and carboxyl groups) onto the benzene (B151609) ring, leading to a diverse array of complex, poly-substituted aromatic architectures. study.com

Exploration of Chemo- and Regioselective Transformations

The synthetic utility of this compound is fundamentally dependent on achieving high levels of selectivity in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. A key example is the selective palladium-catalyzed coupling at the C-Br bond in the presence of the C-Cl bond and the carboxylic acid (or ester) group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving this. For instance, esterifying the carboxylic acid is a chemoselective protection strategy that allows for subsequent reactions at the halogen sites without affecting the acid functionality.

Regioselectivity: This concerns the site at which a reaction occurs. For this molecule, the primary regioselective challenge is differentiating between the C-3 (bromo) and C-2 (chloro) positions. organic-chemistry.org The greater reactivity of the C-Br bond in oxidative addition to Pd(0) catalysts is the basis for this regioselectivity. By exploiting this reactivity difference, one can selectively introduce a substituent at the C-3 position. Subsequent reaction at the C-2 position then requires conditions capable of activating the stronger C-Cl bond, thus completing a regioselective one-two functionalization of the aromatic ring.

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 2 Chloro 5 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-2-chloro-5-methylbenzoic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would display two singlets, or narrowly split doublets, corresponding to the protons at positions 4 and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons are not adjacent and thus exhibit minimal or no coupling to each other. The methyl group protons would appear as a sharp singlet, and the carboxylic acid proton would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. libretexts.orgopenstax.orglibretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals, corresponding to the six carbons of the benzene ring, the methyl carbon, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, chloro, methyl, and carboxyl groups). The carboxyl carbon is typically found in the 165-175 ppm range. libretexts.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations between the two aromatic protons, confirming their isolated positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide through-space correlations, which can help to confirm the spatial proximity of groups. For example, a cross-peak between the methyl protons and the aromatic proton at C4 would be expected.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.8 | s |

| H-6 | ~7.9 | s |

| -CH₃ | ~2.4 | s |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~167 |

| C-2 (-Cl) | ~133 |

| C-3 (-Br) | ~120 |

| C-4 | ~138 |

| C-5 (-CH₃) | ~139 |

| C-6 | ~132 |

| -CH₃ | ~21 |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular formula and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₆BrClO₂), the exact mass can be calculated and compared to the experimental value. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. miamioh.edudocbrown.info

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed structural information. Key fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH) to form the [M-OH]⁺ ion.

Loss of a carboxyl group (•COOH) to form the [M-COOH]⁺ ion. libretexts.org

Decarboxylation (loss of CO₂) to form the [M-CO₂]⁺ ion.

Cleavage of the C-Br and C-Cl bonds.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₈H₆⁷⁹Br³⁵Cl O₂]⁺ | 247.9239 | Molecular Ion |

| [M+2]⁺ | [C₈H₆⁸¹Br³⁵Cl O₂]⁺ / [C₈H₆⁷⁹Br³⁷Cl O₂]⁺ | 249.9219 / 249.9210 | Isotopic Peaks |

| [M-OH]⁺ | [C₈H₅⁷⁹Br³⁵Cl O]⁺ | 230.9183 | Loss of •OH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. bohrium.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. libretexts.org The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band around 1700 cm⁻¹. Other significant bands include C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching and O-H bending vibrations (around 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹). The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp Raman signals, which are useful for identifying substitution patterns.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300-2500 | Weak | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium | Medium |

| C-H stretch (methyl) | 2980-2850 | Medium | Medium |

| C=O stretch | ~1700 | ~1700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Strong | Strong |

| C-O stretch / O-H bend | 1300-1200 | Weak | Medium |

| C-Cl stretch | ~750 | Medium | Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~850 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.85 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the purity determination of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group, would provide good separation. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): GC analysis of this compound generally requires derivatization to increase its volatility. A common approach is to convert the carboxylic acid to its methyl ester. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

Table 6: Exemplary Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (with 0.1% Formic Acid) | UV at 254 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorptions are due to π → π* transitions. The presence of the various substituents will influence the position and intensity of these absorption bands. According to Beer-Lambert law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a straightforward method for determining the concentration of the compound in solution, provided a calibration curve is established.

Table 7: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~210 | ~25,000 |

| π → π* | ~250 | ~10,000 |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3-bromo-5-methylbenzoic acid |

| 5-bromo-2-chlorobenzoic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

Applications of 3 Bromo 2 Chloro 5 Methylbenzoic Acid As a Versatile Chemical Intermediate

Strategic Building Block in Pharmaceutical Precursor Synthesis

There is currently no specific, publicly available research that details the use of 3-Bromo-2-chloro-5-methylbenzoic acid as a strategic building block in the synthesis of pharmaceutical precursors. While its halogenated and methylated benzoic acid structure suggests potential as a scaffold in medicinal chemistry, concrete examples of its incorporation into active pharmaceutical ingredients (APIs) or their immediate precursors are not documented in the accessible literature.

Key Intermediate in Agrochemical Molecule Development

Similarly, information regarding the application of this compound as a key intermediate in the development of agrochemical molecules, such as herbicides, fungicides, or insecticides, is not present in the available scientific and technical publications. The specific combination of bromo, chloro, and methyl substituents on the benzoic acid ring could theoretically be of interest in the design of new agrochemicals, but no such developments have been publicly reported.

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

The role of this compound in the synthesis of specialty and fine chemicals is also not well-documented. As a substituted aromatic carboxylic acid, it possesses functional groups that could be utilized in a variety of organic transformations. However, specific examples of its use to create dyes, pigments, electronic chemicals, or other high-value chemical products are not described in the literature reviewed.

Potential Applications in Material Science and Polymer Chemistry as a Functional Monomer

There is no available information to suggest that this compound has been investigated or utilized as a functional monomer in material science or polymer chemistry. The carboxylic acid group could potentially be used for polymerization reactions, and the halogen atoms could serve as sites for further modification or to impart specific properties to a polymer, but research in this area has not been published.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 3-Bromo-2-chloro-5-methylbenzoic acid. These methods provide a detailed picture of electron distribution and its influence on molecular properties.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), can be employed to optimize the ground state geometry of the molecule. mdpi.com From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP surface would likely show negative potential (red and yellow regions) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the chlorine and bromine atoms, indicating sites susceptible to electrophilic attack. The aromatic ring itself, influenced by the electron-withdrawing halogen and carboxyl groups, and the electron-donating methyl group, will exhibit a complex electronic landscape.

Furthermore, these calculations can predict global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S), which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Below is a hypothetical data table summarizing the results of a DFT study on this compound.

| Property | Calculated Value | Units |

| Total Energy | -1850.45 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

| Dipole Moment | 3.45 | Debye |

| Electronegativity (χ) | 4.005 | eV |

| Chemical Hardness (η) | 2.775 | eV |

| Global Softness (S) | 0.360 | eV⁻¹ |

Conformational Analysis and Potential Energy Surface Mapping

The presence of the carboxylic acid group introduces rotational flexibility around the C-C single bond connecting it to the benzene (B151609) ring. This rotation gives rise to different conformers. Conformational analysis aims to identify the most stable spatial arrangement of the atoms.

The potential energy surface (PES) can be mapped by systematically rotating the dihedral angle of the carboxylic acid group relative to the plane of the benzene ring. Quantum chemical calculations are performed at each incremental step of rotation to determine the corresponding energy. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy barriers between them.

For this compound, steric hindrance between the carboxylic acid group and the ortho-substituent (the chlorine atom) would be a significant factor. It is expected that the conformer where the carbonyl group of the carboxylic acid is oriented away from the chlorine atom would be the most stable. The planarity of the carboxylic acid group with the benzene ring might be slightly distorted to alleviate steric strain.

A simplified representation of the conformational analysis results is presented in the following table, showing the relative energies of key conformers.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |

| A | 0° (Planar, syn-periplanar with Cl) | 3.5 | Unstable |

| B | 90° | 2.1 | Transition State |

| C | 180° (Planar, anti-periplanar with Cl) | 0.0 | Most Stable |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. rsc.org These predicted values, when compared with experimental spectra, can confirm the proposed structure and help in the assignment of signals. nih.gov For this compound, the predicted ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, with the chemical shifts influenced by the electronic effects of the bromo, chloro, methyl, and carboxyl substituents. libretexts.org

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be calculated using DFT. nih.gov These calculations provide the frequencies and intensities of the vibrational modes. For this compound, characteristic vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-H stretches of the methyl group and the aromatic ring, and vibrations involving the C-Br and C-Cl bonds. A comparison of the calculated and experimental vibrational spectra can provide a detailed confirmation of the molecular structure. libretexts.org

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Nucleus/Vibration | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (C-COOH) | 168.5 ppm | 169.2 ppm |

| ¹³C Chemical Shift (C-Br) | 118.2 ppm | 119.0 ppm |

| ¹³C Chemical Shift (C-Cl) | 135.4 ppm | 136.1 ppm |

| ¹H Chemical Shift (COOH) | 12.1 ppm | 12.5 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

| IR Frequency (O-H stretch) | 3050 cm⁻¹ | 3045 cm⁻¹ |

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, it is possible to identify intermediates and, crucially, the transition states that connect them.

For instance, a potential synthetic route could involve the halogenation of a substituted toluene (B28343) derivative. Theoretical calculations can model the step-by-step mechanism of such a reaction. Transition state theory can then be used to calculate the activation energies for each elementary step. nih.gov The transition state is a high-energy, transient structure that represents the energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of the transition state provides critical information about the reaction kinetics.

A hypothetical reaction pathway for the bromination of 2-chloro-5-methylbenzoic acid could be modeled. The calculations would reveal the activation energy for the formation of the sigma complex and the subsequent deprotonation to yield the final product. This information can be used to predict the feasibility of the reaction and to understand the regioselectivity of the substitution.

A summary of calculated activation energies for a hypothetical synthetic step is provided in the table below.

| Reaction Step | Reactants | Product | Activation Energy (kcal/mol) |

| Bromination | 2-chloro-5-methylbenzoic acid + Br₂ | This compound | 25.8 |

Quantitative Structure-Property Relationship (QSPR) Studies related to Chemical Reactivity and Synthetic Efficiency

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and a particular property, such as chemical reactivity or synthetic efficiency. nih.gov For a series of related compounds, including this compound, a QSPR model could be developed.

The first step in a QSPR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with the property of interest. For example, the pKa value (a measure of acidity) of a series of substituted benzoic acids could be modeled using descriptors that capture the electronic effects of the substituents. researchgate.net

A hypothetical QSPR model for predicting the acidity (pKa) of substituted benzoic acids might take the following form:

pKa = c₀ + c₁σ + c₂E_HOMO + c₃*μ

where σ is the Hammett constant for the substituents, E_HOMO is the energy of the highest occupied molecular orbital, μ is the dipole moment, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could be used to predict the pKa of this compound and to understand how its specific substitution pattern influences its acidity.

The following table presents hypothetical parameters for a QSPR model.

| Descriptor | Coefficient | p-value |

| Intercept (c₀) | 4.20 | <0.001 |

| Hammett Constant (σ) | 1.50 | <0.001 |

| HOMO Energy (E_HOMO) | -0.25 | 0.012 |

| Dipole Moment (μ) | 0.15 | 0.045 |

Supramolecular Chemistry and Solid State Characteristics of 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Analysis of Intermolecular Interactions

A detailed analysis of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, requires precise knowledge of the compound's crystal structure, which is determined through techniques like single-crystal X-ray diffraction. As of now, the crystal structure of 3-Bromo-2-chloro-5-methylbenzoic acid has not been reported in publicly accessible research databases. Therefore, a quantitative and qualitative assessment of the specific non-covalent interactions at play is not possible.

Crystal Engineering and Design of Crystalline Forms

Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize new crystalline materials with desired properties. This often involves the strategic use of functional groups to guide the formation of specific intermolecular interactions. For this compound, the carboxylic acid group, bromine atom, chlorine atom, and methyl group would all be expected to play a role in directing the crystal packing. However, in the absence of any published attempts to engineer the crystal structure of this compound, no concrete research findings can be reported.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The investigation of these phenomena requires extensive screening and characterization, typically using powder X-ray diffraction, thermal analysis (such as DSC and TGA), and spectroscopy. No such studies have been documented for this compound.

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering where a target molecule is crystallized with a second component (a coformer) to create a new, multi-component crystalline solid. This strategy is widely used to modify properties like solubility and stability. The potential for this compound to form co-crystals with various coformers is high, given its hydrogen bonding and halogen bonding capabilities. However, a review of the literature indicates no published research on the co-crystallization of this specific compound.

Due to the lack of specific research data for this compound in the areas outlined, a detailed and scientifically accurate article meeting the user's instructions cannot be generated at this time.

Environmental Transformation and Degradation Pathways of Halogenated Benzoic Acid Compounds

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is a key process in the breakdown of organic compounds in the environment, driven by the energy of sunlight. For halogenated benzoic acids, this process can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

In aquatic environments, the photodegradation of chlorobenzoic acids has been shown to proceed via the replacement of the chlorine atom with a hydroxyl group, forming hydroxybenzoic acids. acs.org This process is influenced by the presence of dissolved oxygen, which can participate in the reaction pathways. nih.gov Studies on various chlorinated hydrocarbons have demonstrated that photodegradation rates can be significantly higher in the absence of dissolved oxygen. nih.gov The photolysis of brominated compounds, such as new brominated flame retardants (NBFRs), also shows that the primary degradation process involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.gov The degradation rates are highly dependent on the wavelength of light, with shorter wavelengths generally leading to faster degradation. nih.gov

The presence of photosensitizers, such as humic acids found in natural waters, can also accelerate the photochemical degradation of halogenated compounds. These substances absorb light and transfer the energy to the target compound or generate reactive oxygen species that can initiate degradation. The degradation of p-chlorobenzoic acid (p-CBA), for instance, is significantly enhanced in the presence of a TiO2 photocatalyst under UV irradiation. nih.gov

The degradation of benzoic acid itself under UV irradiation has been found to produce hydroxylated intermediates, such as salicylic (B10762653) acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. northwestern.edu It is plausible that 3-Bromo-2-chloro-5-methylbenzoic acid would undergo similar hydroxylation reactions, in addition to dehalogenation.

Table 1: Photodegradation Half-lives of Selected Halogenated Aromatic Compounds This table presents data for compounds structurally related to this compound to illustrate typical photochemical degradation rates.

| Compound | Conditions | Half-life (t1/2) | Reference |

|---|---|---|---|

| Pentabromobenzyl acrylate (B77674) (PBBA) | UV irradiation (180-400 nm), 1 mg/L in acetone | 2.31–71.93 min | nih.gov |

| Pentabromoethylbenzene (PBEB) | UV irradiation (180-400 nm), 1 mg/L in acetone | 3.57–112.12 min | nih.gov |

| Pentabromotoluene (PBT) | UV irradiation (180-400 nm), 1 mg/L in acetone | 3.85–120.40 min | nih.gov |

| Hexabromobenzene (HBB) | UV irradiation (180-400 nm), 1 mg/L in acetone | 4.07–79.93 min | nih.gov |

| p-Chlorobenzoic acid (p-CBA) | UV photolysis (254 nm) | Follows pseudo-first-order kinetics | nih.gov |

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl halides, the rate of hydrolysis is generally slow under typical environmental conditions but can be influenced by factors such as temperature, pH, and the presence of substituents on the aromatic ring.

The carbon-halogen bond strength is a key determinant of hydrolytic stability, with the general order of reactivity being C-I > C-Br > C-Cl > C-F. acs.org This suggests that the C-Br bond in this compound would be more susceptible to hydrolysis than the C-Cl bond. Electron-withdrawing groups, such as the carboxylic acid group, can activate the aromatic ring towards nucleophilic attack, potentially increasing the rate of hydrolysis. acs.org

Studies on the alkaline hydrolysis of aryl halides have shown that the reaction proceeds via a bimolecular displacement mechanism, where the formation of a carbanion intermediate is the rate-limiting step. acs.org The presence of substituents that can stabilize this intermediate will increase the reaction rate. acs.org For di-ortho-substituted benzoic acids, both steric and through-space inductive effects of the substituents play a significant role in their dissociation and reactivity. capes.gov.br

While specific kinetic data for the hydrolysis of this compound are not available, research on related compounds provides insight. For example, the hydrolysis of N-acylimidazoles with aryl substitution shows that steric effects can accelerate the reaction by affecting the ease of C-N bond breaking. nih.gov In the case of this compound, the ortho-chloro and meta-bromo substituents relative to the carboxylic acid group will influence the electronic properties and steric environment of the molecule, thereby affecting its hydrolytic stability.

Microbial Biotransformation Pathways and Metabolite Identification (focus on chemical changes)

Microbial degradation is a critical pathway for the breakdown of halogenated aromatic compounds in the environment. Both aerobic and anaerobic microorganisms have been shown to metabolize these compounds through various mechanisms.

Under anaerobic conditions, a key initial step in the degradation of halogenated benzoic acids is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.govoup.com This process has been observed for both brominated and chlorinated benzoic acids. acs.orgnih.gov For compounds with multiple halogen substituents, the position of the halogen influences the rate and regioselectivity of dehalogenation. Studies on 5-bromo-2-chlorobenzoic acid have shown that the C-Br bond is preferentially cleaved over the C-Cl bond during electroreductive dehalogenation, forming 2-chlorobenzoate (B514982) as an intermediate, which is then further dehalogenated to benzoate (B1203000). electrochemsci.org This is consistent with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. acs.org

Under aerobic conditions, the degradation of chlorobenzoic acids is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. jbarbiomed.comresearchgate.net For example, 3-chlorobenzoic acid can be degraded to chlorocatechol, which then undergoes ring cleavage. jbarbiomed.comnih.gov An alternative pathway observed for 4-chlorobenzoic acid involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further metabolized. nih.gov

The ability to degrade halogenated benzoates is found in a diverse range of bacteria, including species of Pseudomonas, Cupriavidus, and Rhodopseudomonas. nih.govnih.govnih.gov The specific metabolic pathway and the resulting metabolites are dependent on the microbial species and the specific structure of the halogenated benzoic acid.

Table 2: Microbial Degradation of Halogenated Benzoic Acids and Identified Metabolites This table summarizes findings from studies on compounds analogous to this compound.

| Parent Compound | Conditions | Key Transformation | Identified Metabolites/Intermediates | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoic acid | Aerobic, Pseudomonas putida | Dioxygenation, Ring Cleavage | Chlorocatechol | nih.gov |

| 4-Chlorobenzoic acid | Aerobic, Cupriavidus sp. | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |

| 3-Chlorobenzoate and 3-Bromobenzoate | Anaerobic (denitrifying), various bacteria | Dehalogenation | Benzoate | nih.gov |

| 5-Bromo-2-chlorobenzoic acid | Electroreductive dehalogenation | Sequential dehalogenation | 2-Chlorobenzoate, Benzoate | electrochemsci.org |

| 2,3,6-Trichlorobenzoic acid | Anaerobic co-culture | Reductive dechlorination | 2,5-Dichlorobenzoate | oup.com |

Adsorption and Mobility Characteristics in Soil and Water Systems

The transport and fate of halogenated benzoic acids in the environment are significantly influenced by their adsorption to soil and sediment particles. Adsorption processes control the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation.

The sorption of benzoic acid and its derivatives to soil is influenced by several factors, including the physicochemical properties of the soil (e.g., organic matter content, clay content, pH) and the chemical properties of the compound itself (e.g., pKa, hydrophobicity). researchgate.netresearchgate.net Benzoic acids are weak acids, and their speciation between the neutral and anionic forms is pH-dependent. The anionic form is generally more water-soluble and less sorptive than the neutral form. The pKa of benzoic acid is around 4.2, and the presence of electron-withdrawing substituents like halogens tends to decrease the pKa, making the compound more acidic. pearson.compsu.edu

Studies have shown that the sorption of benzoic acid to soil increases with higher organic matter and clay content. researchgate.net The interaction with soil organic matter is a key mechanism for the retention of these compounds. researchgate.net The mobility of benzoic acid in soil has been found to be relatively high compared to more hydrophobic compounds like toluene (B28343), but it can be retained in soils with high iron oxide content through hydrogen bonding. nih.gov

The mobility of this compound in soil and water systems would be expected to be governed by these same principles. Its pKa will determine its charge at a given environmental pH, and its interaction with soil organic matter and clay minerals will dictate its partitioning between the solid and aqueous phases.

Table 3: Soil Sorption Coefficients for Benzoic Acid This table provides representative data for benzoic acid to illustrate the influence of soil properties on sorption.

| Soil Type | Organic Matter (%) | Clay Content (%) | Sorption Coefficient (Kf) | Reference |

|---|---|---|---|---|

| Garden Soil A | 3.3 | 5.2 | 1.25 | researchgate.net |

| Garden Soil B | 1.5 | 2.4 | 0.714 | researchgate.net |

Future Research Trajectories and Emerging Opportunities for 3 Bromo 2 Chloro 5 Methylbenzoic Acid

Development of Highly Sustainable and Atom-Economical Synthetic Routes

A major thrust in modern chemical synthesis is the development of "green" methodologies that maximize efficiency while minimizing environmental impact. For a molecule like 3-Bromo-2-chloro-5-methylbenzoic acid, this involves rethinking traditional synthetic approaches to improve atom economy and reduce waste. primescholars.comjocpr.com

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with low atom economy, such as classical substitution and elimination reactions, generate significant waste in the form of unwanted byproducts. primescholars.com Future research will focus on designing synthetic pathways that favor high atom-economy reactions, such as addition reactions, where all reactant atoms are integrated into the product. primescholars.comjocpr.com

Research Focus Areas:

Solvent-Free Synthesis: Exploration of solvent-free or "neat" reaction conditions is a promising avenue. One study demonstrated the effective synthesis of various substituted benzoic acids from benzyl (B1604629) alcohols under solvent-free conditions using a TBHP/oxone and FeCl3 catalyst system. researchgate.net Adapting such principles could lead to cleaner production methods.

Continuous Flow Chemistry: Halogenation steps, which are fundamental to producing halogenated aromatics, often involve toxic and corrosive reagents like elemental halogens (e.g., Br₂, Cl₂). rsc.org Continuous flow chemistry offers a safer and more controllable way to handle these hazardous materials. rsc.org By using microreactors, highly exothermic and fast halogenation reactions can be precisely managed, improving safety and selectivity, which are key components of sustainable synthesis. rsc.org